3-Bromo-5-chloro-4-hydroxybenzonitrile
Overview
Description
3-Bromo-5-chloro-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3BrClNO . It is used as a reactant in the preparation of tetrazoles .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-chloro-4-hydroxybenzonitrile is characterized by the presence of bromine, chlorine, and a hydroxy group attached to a benzonitrile core . The InChI code for this compound is1S/C7H3BrClNO/c8-5-1-4 (3-10)2-6 (9)7 (5)11/h1-2,11H
. Physical And Chemical Properties Analysis
3-Bromo-5-chloro-4-hydroxybenzonitrile has a molecular weight of 232.46 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound is a red solid at room temperature .Scientific Research Applications
Photochemistry and Phototransformation : The photochemical behavior of halogenated benzonitriles, including 3-Bromo-5-chloro-4-hydroxybenzonitrile, is a significant area of interest. Studies reveal the effects of different substituents on photochemical reactions and photodegradation processes in various conditions, which are essential for understanding environmental impacts and degradation pathways of such compounds (Bonnichon et al., 1999).
Environmental Degradation and Toxicity : Research on the aquatic photodegradation of similar compounds, like bromoxynil, under various conditions such as the presence of sodium chloride, provides insights into the environmental fate and potential toxicity of 3-Bromo-5-chloro-4-hydroxybenzonitrile. Understanding these degradation processes is crucial for assessing environmental risks and developing strategies for safe use and disposal (Kochany et al., 1990).
Structural and Crystallographic Studies : Investigations into the crystal structures and polymorphism of related halogenated benzonitriles provide valuable information for material science and pharmaceutical applications. Such studies can reveal how different substituents affect molecular packing and stability, which is relevant for the formulation and storage of chemicals including 3-Bromo-5-chloro-4-hydroxybenzonitrile (Britton, 2006).
Herbicide Resistance and Plant Metabolism : The use of halogenated benzonitriles as herbicides and the study of their resistance mechanisms in transgenic plants can be related to the potential agricultural applications of 3-Bromo-5-chloro-4-hydroxybenzonitrile. Research in this area includes understanding how plants metabolize these compounds and developing herbicide-resistant crops (Stalker et al., 1988).
Biotransformation and Microbial Degradation : The microbial degradation of similar halogenated benzonitriles is crucial for bioremediation and environmental clean-up strategies. Studies on how microorganisms transform these compounds can inform approaches to mitigate environmental contamination by 3-Bromo-5-chloro-4-hydroxybenzonitrile (Knight et al., 2003).
Safety And Hazards
When handling 3-Bromo-5-chloro-4-hydroxybenzonitrile, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn . If ingested or in case of skin contact, seek medical attention .
properties
IUPAC Name |
3-bromo-5-chloro-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMVTCUIXLNMDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561649 | |
Record name | 3-Bromo-5-chloro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-4-hydroxybenzonitrile | |
CAS RN |
1689-86-7 | |
Record name | 3-Bromo-5-chloro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-chloro-4-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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